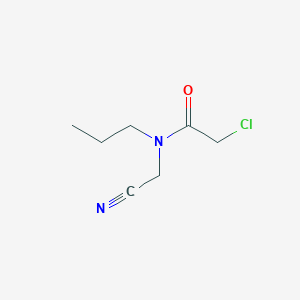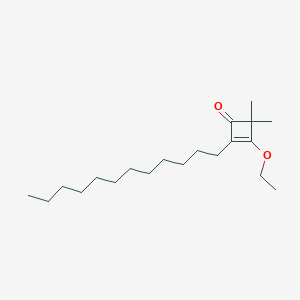
4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile is a chemical compound that features a benzonitrile group attached to a 1,2lambda~6~-oxathiolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with oxathiolan intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure settings to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxathiolan ring or the benzonitrile group.
Substitution: Substitution reactions can occur at the benzonitrile group or the oxathiolan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile involves its interaction with specific molecular targets. The oxathiolan ring and benzonitrile group can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes and metabolic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2,4-Dioxo-1,3,8-triazaspiro[4.6]undec-3-yl)methyl]benzonitrile: This compound has a similar benzonitrile group but features a different ring structure.
1,2,4-Oxadiazoles: These compounds also contain nitrogen and oxygen in their ring structures and have similar chemical properties.
Uniqueness
4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile is unique due to its specific oxathiolan ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61332-77-2 |
|---|---|
Molekularformel |
C10H9NO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
4-(2,2-dioxooxathiolan-5-yl)benzonitrile |
InChI |
InChI=1S/C10H9NO3S/c11-7-8-1-3-9(4-2-8)10-5-6-15(12,13)14-10/h1-4,10H,5-6H2 |
InChI-Schlüssel |
ZPHQZUSQLQYENT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)OC1C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)




![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
